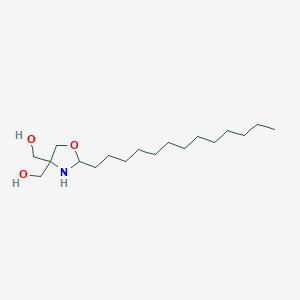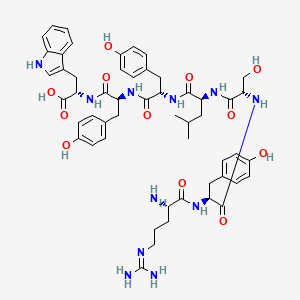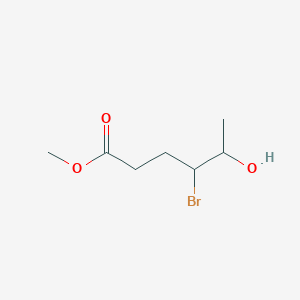silane CAS No. 648428-85-7](/img/structure/B12612460.png)
[Dibromo(naphthalen-2-yl)methyl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromo(naphthalen-2-yl)methylsilane: is a chemical compound that features a naphthalene ring substituted with a dibromo group and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dibromo(naphthalen-2-yl)methylsilane typically involves the bromination of naphthalene followed by the introduction of the trimethylsilyl group. One common method involves the reaction of naphthalene with bromine in the presence of a catalyst to form dibromonaphthalene. This intermediate is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: Industrial production methods for Dibromo(naphthalen-2-yl)methylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Dibromo(naphthalen-2-yl)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of naphthylmethylsilane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various naphthyl derivatives, while oxidation and reduction reactions can produce hydroxylated or dehalogenated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Dibromo(naphthalen-2-yl)methylsilane is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical transformations allows for the creation of molecules with specific biological activities.
Industry: In the industrial sector, Dibromo(naphthalen-2-yl)methylsilane is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Wirkmechanismus
The mechanism of action of Dibromo(naphthalen-2-yl)methylsilane involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the trimethylsilyl group. These functional groups facilitate interactions with other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
- Dichloro(naphthalen-2-yl)methylsilane
- Diiodo(naphthalen-2-yl)methylsilane)
- Difluoro(naphthalen-2-yl)methylsilane)
Comparison: Dibromo(naphthalen-2-yl)methylsilane is unique due to the presence of bromine atoms, which impart specific reactivity compared to its chloro, iodo, and fluoro analogs. Bromine atoms are more reactive than chlorine but less reactive than iodine, providing a balance between reactivity and stability. This makes Dibromo(naphthalen-2-yl)methylsilane a versatile compound for various chemical transformations.
Eigenschaften
CAS-Nummer |
648428-85-7 |
|---|---|
Molekularformel |
C14H16Br2Si |
Molekulargewicht |
372.17 g/mol |
IUPAC-Name |
[dibromo(naphthalen-2-yl)methyl]-trimethylsilane |
InChI |
InChI=1S/C14H16Br2Si/c1-17(2,3)14(15,16)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |
InChI-Schlüssel |
WVCNWMSIVXXNCK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(C1=CC2=CC=CC=C2C=C1)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12612392.png)
![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12612396.png)
![2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612398.png)
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene](/img/structure/B12612399.png)
![2,2'-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12612403.png)

![2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-YL]cyclobutane-1,3-dione](/img/structure/B12612411.png)
![1,8-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B12612416.png)
![Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12612420.png)



![3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole](/img/structure/B12612475.png)
